4'-Aminobiphenyl-2-carboxylic acid

Descripción general

Descripción

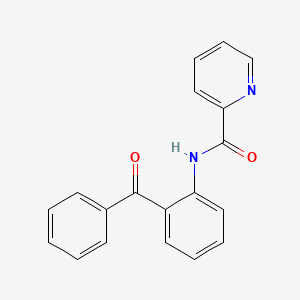

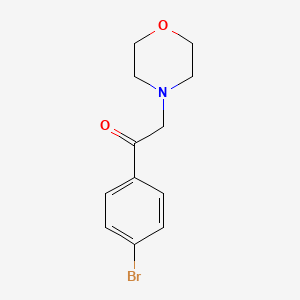

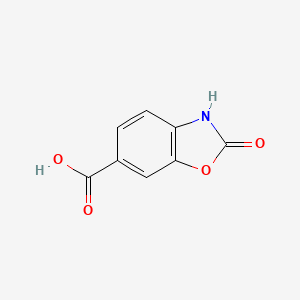

4-Aminobiphenyl-2-carboxylic acid (4-ABPC) is an organic compound belonging to the aminobiphenyl family. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 160°C. 4-ABPC is used in a variety of scientific research applications, including as a biochemical reagent, a fluorescent labeling agent, and a fluorescent indicator. It is also used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Substituted Biphenyl Compounds

The synthesis of a range of substituted biphenyl compounds, including 4'-aminobiphenyl-2-carboxylic acid, has been explored for various applications. Research indicates that these compounds can be synthesized efficiently, offering potential utility in chemical production and research (Byron, Gray, & Wilson, 1966).

Ionisation Constants and Electronic Effects

Investigations into the ionisation constants of this compound have provided insights into the electronic effects of substituents on these molecules. Such studies are important for understanding the chemical behavior and properties of these compounds (Byron, Gray, & Wilson, 1966).

Conductive Polymer Applications

This compound has been used in the development of conducting polymers. These polymers have potential applications in various fields, including electronics and materials science (Guay, Leclerc, & Dao, 1988).

Non-Mutagenicity Studies

Research focusing on the mutagenicity of different aminobiphenyl compounds, including this compound, contributes to the understanding of their safety and potential risks in various applications. Such studies are crucial for ensuring the safe use of these chemicals in any potential applications (Ioannides et al., 1989).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as 4'-bromobiphenyl-4-carboxylic acid, starting from this compound, opens up new avenues for research and development in synthetic chemistry and related fields (Yan-lon, 2015).

Ecotoxicological Evaluation

Ecotoxicological evaluations of 4'-aminobiphenyl-2-carboxylic acidprovide essential information on the environmental impact and safety of these compounds. Such studies help in assessing the risk associated with the use of these chemicals in various industries (Cheng Jiangning et al., 2004).

Crystal Structure Analysis

Understanding the crystal structure of derivatives like 2'-iodobiphenyl-4-carboxylic acid aids in the comprehension of molecular interactions and properties. This knowledge is crucial for material science and crystallography research, and it helps in the development of materials with specific desired properties (Sutherland, 1970).

Electroluminescent Properties

Research into the electroluminescent properties of novel compounds using this compound as a precursor or component can lead to advancements in the field of optoelectronics. Such studies have potential applications in developing new lighting and display technologies (Zheng et al., 2000).

Fuel Cell Applications

The exploration of novel sulfonated polymers derived from this compound for use in fuel cells demonstrates the compound's potential in energy-related applications. These studies are critical for the development of more efficient and environmentally friendly energy solutions (Li et al., 2009).

Mecanismo De Acción

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

As a compound used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Aminobiphenyl-2-carboxylic acid is currently lacking in the literature . These properties are crucial for understanding the bioavailability of the compound.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or function, but this needs to be confirmed through further studies.

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation . Acute (short-term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans .

Análisis Bioquímico

Cellular Effects

It is known that 4-Aminobiphenyl, a related compound, is a major etiological agent of human bladder cancer, and its metabolites are able to form DNA adducts that may induce mutation and initiate bladder carcinogenesis .

Molecular Mechanism

4-Aminobiphenyl, a related compound, causes DNA damage, which is thought to be mediated by the formation of DNA adducts . In this process, 4-aminobiphenyl is oxidized in the liver to give the N-hydroxy derivative by a cytochrome P450 isozyme .

Dosage Effects in Animal Models

It is known that oral exposure to 4-Aminobiphenyl, a related compound, caused urinary-bladder cancer in mice, rabbits, and dogs .

Metabolic Pathways

4-Aminobiphenyl, a related compound, is known to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .

Propiedades

IUPAC Name |

2-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPJFVSTBGVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346370 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25829-61-2 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)